molecular formula C16H24N2O3 B1149741 tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate CAS No. 138026-89-8

tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B1149741
M. Wt: 292.37336
InChI Key:
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Patent
US05925624

Procedure details

A solution of [trans-(+/-)]-3-hydroxy-4-[(phenylmethyl)amino]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester (1.1 g, 3.76 mmol) in ethanol (150 ml) was hydrogenated over 10% palladium-on-carbon (0.05 g) for 3.5h. The catalyst was removed by filtration, washed with ethanol (50 ml) and the combined ethanolic solution was evaporated to leave an oil which was taken up in ethyl acetate (75 ml). The solution was filtered and the filtrate evaporated to leave a solid which was crystallised from ethyl acetate/cyclohexane to give the title compound (0.643 g), nmr(δ,CDCl3) 1.45(s, 9H), 1.6-2.2(bm, 3H), 3.1(m,1H), 3.3(m,2H), 3.68(m,2H), 3.98(m,1H).
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:5][C:6]([N:8]1[CH2:12][CH:11](NCC2C=CC=CC=2)[CH:10]([OH:21])[CH2:9]1)=[O:7])([CH3:4])[CH3:3]>C(O)C.C(OCC)(=O)C.[Pd]>[CH3:4][C:2]([CH3:1])([O:5][C:6]([N:8]1[CH2:9][CH:10]2[CH:11]([O:21]2)[CH2:12]1)=[O:7])[CH3:3]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CC(C(C1)NCC1=CC=CC=C1)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
WASH
Type
WASH
Details
washed with ethanol (50 ml)
CUSTOM
Type
CUSTOM
Details
the combined ethanolic solution was evaporated
CUSTOM
Type
CUSTOM
Details
to leave an oil which
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
to leave a solid which
CUSTOM
Type
CUSTOM
Details
was crystallised from ethyl acetate/cyclohexane

Outcomes

Product
Name
Type
product
Smiles
CC(C)(OC(=O)N1CC2OC2C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.643 g
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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